molecular formula C8H10N4O B13406266 1,7-Diamino-5-methyl-1h-indazol-4-ol

1,7-Diamino-5-methyl-1h-indazol-4-ol

Cat. No.: B13406266
M. Wt: 178.19 g/mol
InChI Key: DJJOGEVLTXQTHU-UHFFFAOYSA-N
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Description

1,7-Diamino-5-methyl-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diamino-5-methyl-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by methylation and subsequent cyclization . The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,7-Diamino-5-methyl-1H-indazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,7-Diamino-5-methyl-1H-indazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,7-Diamino-5-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Diamino-5-methyl-1H-indazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at positions 1 and 7 make it a versatile compound for various chemical modifications and applications .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

1,7-diamino-5-methylindazol-4-ol

InChI

InChI=1S/C8H10N4O/c1-4-2-6(9)7-5(8(4)13)3-11-12(7)10/h2-3,13H,9-10H2,1H3

InChI Key

DJJOGEVLTXQTHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)C=NN2N)N

Origin of Product

United States

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